Cas no 1226486-10-7 (3-(2,3-dimethylphenyl)prop-2-enal)

3-(2,3-dimethylphenyl)prop-2-enal structure
1226486-10-7 structure
商品名:3-(2,3-dimethylphenyl)prop-2-enal
CAS番号:1226486-10-7
MF:C11H12O
メガワット:160.212383270264
CID:6132967
PubChem ID:82074707

3-(2,3-dimethylphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dimethylphenyl)prop-2-enal
    • EN300-1843232
    • SCHEMBL3629585
    • 1226486-10-7
    • インチ: 1S/C11H12O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3-8H,1-2H3/b7-4+
    • InChIKey: LDFLJAHMULDYOD-QPJJXVBHSA-N
    • ほほえんだ: O=C/C=C/C1=CC=CC(C)=C1C

計算された属性

  • せいみつぶんしりょう: 160.088815002g/mol
  • どういたいしつりょう: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1Ų

3-(2,3-dimethylphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1843232-10.0g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
10g
$3376.0 2023-06-01
Enamine
EN300-1843232-1g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
1g
$271.0 2023-09-19
Enamine
EN300-1843232-1.0g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
1g
$785.0 2023-06-01
Enamine
EN300-1843232-5.0g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
5g
$2277.0 2023-06-01
Enamine
EN300-1843232-0.1g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
0.1g
$238.0 2023-09-19
Enamine
EN300-1843232-5g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
5g
$783.0 2023-09-19
Enamine
EN300-1843232-0.5g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
0.5g
$260.0 2023-09-19
Enamine
EN300-1843232-0.05g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
0.05g
$227.0 2023-09-19
Enamine
EN300-1843232-2.5g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
2.5g
$529.0 2023-09-19
Enamine
EN300-1843232-0.25g
3-(2,3-dimethylphenyl)prop-2-enal
1226486-10-7
0.25g
$249.0 2023-09-19

3-(2,3-dimethylphenyl)prop-2-enal 関連文献

3-(2,3-dimethylphenyl)prop-2-enalに関する追加情報

Comprehensive Analysis of 3-(2,3-dimethylphenyl)prop-2-enal (CAS No. 1226486-10-7): Properties, Applications, and Industry Trends

3-(2,3-dimethylphenyl)prop-2-enal (CAS No. 1226486-10-7) is an aromatic aldehyde derivative with a molecular formula of C11H12O. This compound, characterized by its α,β-unsaturated carbonyl structure, has garnered significant attention in organic synthesis and fragrance industries due to its unique chemical reactivity and sensory properties. The presence of the 2,3-dimethylphenyl moiety enhances its stability while the prop-2-enal group offers versatile conjugation opportunities for further derivatization.

In recent years, the demand for specialty aldehydes like 3-(2,3-dimethylphenyl)prop-2-enal has surged, driven by trends in green chemistry and sustainable fragrance development. Researchers are actively exploring its role as a flavor enhancer and intermediate in pharmaceuticals, aligning with the global shift toward bio-based materials. A 2023 study highlighted its potential in non-toxic plasticizers, addressing consumer concerns about eco-friendly additives.

The synthesis of CAS 1226486-10-7 typically involves Claisen-Schmidt condensation between 2,3-dimethylbenzaldehyde and acetaldehyde, followed by purification via column chromatography. Its UV-Vis spectrum shows strong absorption at 270–290 nm, making it relevant for photostability studies—a hot topic in cosmetic ingredient research. Notably, its low volatility and thermal stability (decomposition point >200°C) make it suitable for high-temperature applications.

From an industrial perspective, 3-(2,3-dimethylphenyl)prop-2-enal is increasingly used in fine fragrance formulations, particularly in woody-amber accords. Perfumers value its sweet balsamic odor profile, which complements niche perfume trends. Market analysts project a 6.8% CAGR for such aldehyde fragrances through 2028, reflecting growing consumer preference for complex scent profiles.

In pharmaceutical research, this compound's Michael acceptor capability enables covalent inhibitor development—a key area in targeted drug design. Recent patents describe its derivatives as tyrosinase inhibitors, connecting to popular searches about skin brightening agents. However, its low water solubility (0.12 mg/mL at 25°C) remains a formulation challenge, spurring innovation in nanocarrier systems.

Environmental studies confirm CAS 1226486-10-7 undergoes aerobic biodegradation within 28 days (OECD 301B), addressing green chemistry metrics. This aligns with regulatory pushes for REACH-compliant ingredients in Europe. Analytical methods like HPLC-UV (retention time: 8.2 min on C18 column) and GC-MS (m/z 160 base peak) ensure precise quality control for industrial batches.

Emerging applications include its use in smart packaging materials, where its oxygen scavenging properties help extend food shelf-life—a response to food waste reduction initiatives. Additionally, material scientists are investigating its cross-linking potential in bio-based polymers, tapping into the circular economy discourse.

For researchers handling 3-(2,3-dimethylphenyl)prop-2-enal, proper storage conditions (2–8°C under nitrogen) are critical to prevent autoxidation. Safety data sheets recommend PPE during handling, though its LD50 (>2000 mg/kg, oral rat) classifies it as low toxicity—an important consideration for consumer product safety.

The compound's structure-activity relationships continue to inspire computational chemistry studies, particularly in QSAR modeling for fragrance intensity prediction. Such interdisciplinary approaches reflect the broader integration of AI in chemical research, a dominant theme in 2024 scientific literature.

As industries prioritize multifunctional ingredients, CAS 1226486-10-7 stands out for its dual roles in material science and organoleptic applications. Future research may explore its catalytic applications or synergistic effects with natural extracts, areas frequently queried in academic databases.

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